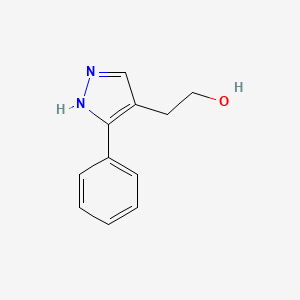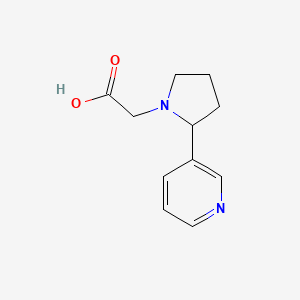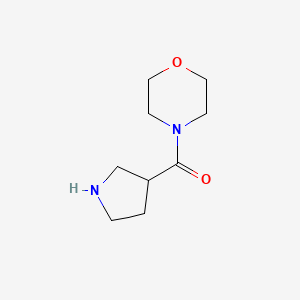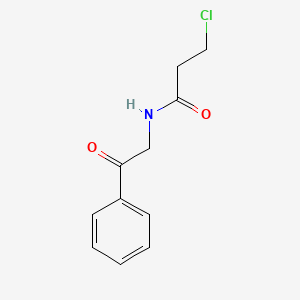
2-Methylpentane-1-sulfonyl fluoride
Descripción general
Descripción
2-Methylpentane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1311317-93-7 . Its IUPAC name is 2-methyl-1-pentanesulfonyl fluoride . The molecular weight of this compound is 168.23 .
Synthesis Analysis
Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, can be synthesized by various methods. One common method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The Inchi Code for 2-Methylpentane-1-sulfonyl fluoride is1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 . Chemical Reactions Analysis
Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The molecular weight of 2-Methylpentane-1-sulfonyl fluoride is 168.23 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
2-Methylpentane-1-sulfonyl fluoride is used in organic synthesis . The sulfonyl fluoride group is a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .
Chemical Biology
In the field of chemical biology, sulfonyl fluorides have found widespread applications . They are used as a key component in the construction of bioactive molecules .
Drug Discovery
Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, play a significant role in drug discovery . They are used in the synthesis of various drugs due to their unique chemical properties .
Materials Science
In materials science, sulfonyl fluorides are used for their unique properties . 2-Methylpentane-1-sulfonyl fluoride, as a type of sulfonyl fluoride, is likely to have applications in this field .
Fluorinated Building Blocks
2-Methylpentane-1-sulfonyl fluoride is one of numerous organic compounds composing fluorinated building blocks . These building blocks are used in the synthesis of various complex organic compounds .
Industrial Production
2-Methylpentane-1-sulfonyl fluoride is used in industrial production . It is supplied in most volumes including bulk quantities and can be produced to customer specifications .
Mecanismo De Acción
Target of Action
2-Methylpentane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of 2-Methylpentane-1-sulfonyl fluoride are proteins, specifically those with context-specific amino acids that can engage in a selective covalent interaction with the sulfonyl fluoride group .
Mode of Action
The mode of action of 2-Methylpentane-1-sulfonyl fluoride involves the compound acting as an electrophilic warhead. It has a balance of reactivity and stability that makes it attractive for applications in medicinal chemistry and chemical biology . The compound can engage with nucleophiles, specifically amino acids in proteins, under suitable reaction conditions .
Biochemical Pathways
Sulfonyl fluorides are known to interact with proteins in a way that can affect their function, potentially influencing a variety of biochemical pathways .
Pharmacokinetics
Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could impact their bioavailability .
Result of Action
The molecular and cellular effects of 2-Methylpentane-1-sulfonyl fluoride’s action would depend on the specific proteins it targets. By interacting with these proteins, the compound could influence their function and potentially lead to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylpentane-1-sulfonyl fluoride. For instance, the compound’s resistance to hydrolysis under physiological conditions suggests that it may be stable in various biological environments . .
Direcciones Futuras
Sulfonyl fluorides, including 2-Methylpentane-1-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . With the emergence of direct fluorosulfonylation with fluorosulfonyl radicals as a concise and efficient approach for producing sulfonyl fluorides , it’s likely that the use and study of these compounds will continue to grow in the future.
Propiedades
IUPAC Name |
2-methylpentane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FO2S/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEYUYIQKZYRJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpentane-1-sulfonyl fluoride | |
CAS RN |
1311317-93-7 | |
| Record name | 2-methylpentane-1-sulfonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B1463964.png)

![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B1463969.png)


